(4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid
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Overview
Description
(4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid is a heterocyclic compound that features a fused pyrimidine and indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine derivatives with isocyanates or carbodiimides, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
(4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential medicinal applications include its use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetic acid include other fused heterocyclic systems such as:
- Imidazo[1,2-a]pyridines
- Benzimidazoles
- Indazoles
Uniqueness
The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets and can be exploited for the development of novel therapeutic agents or materials with specialized functions .
Properties
IUPAC Name |
2-(4-methyl-2-oxopyrimido[1,2-b]indazol-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-6-11(17)14-13-9-4-2-3-5-10(9)15(16(8)13)7-12(18)19/h2-6H,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSUQYJZZWFOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2N1N(C3=CC=CC=C32)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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